molecular formula C16H13F2N3O2 B2977168 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea CAS No. 922982-95-4

1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2977168
CAS No.: 922982-95-4
M. Wt: 317.296
InChI Key: SCWZNHJJLWSLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea (CAS 922982-95-4) is a synthetic organic compound featuring a urea core flanked by a difluoromethoxyphenyl group and a 1H-indol-3-yl (skatole) moiety. With the molecular formula C16H13F2N3O2 and a molecular weight of 317.29 g/mol, this compound is of significant interest in medicinal chemistry and biochemical research . The structure of this molecule combines two privileged pharmacophores. The indole scaffold is a fundamental building block in numerous biologically active natural products and pharmaceuticals, known for its diverse biological activities and ability to bind with high affinity to multiple receptors . The urea functional group is a key structure in various enzyme inhibitors and receptor ligands, often contributing to critical hydrogen bonding interactions with biological targets. The presence of the difluoromethoxy group can enhance metabolic stability and influence the compound's lipophilicity and membrane permeability, making it a valuable probe for structure-activity relationship (SAR) studies . While the specific biological profile of this compound is under investigation, research into structurally related urea-indole hybrids reveals a promising potential for diverse research applications. For instance, certain indole derivatives have demonstrated activity as protein kinase inhibitors , while other urea-containing compounds have been explored as potent and selective dual inhibitors of targets like soluble epoxide hydrolase (sEH) and p38 kinase, which are relevant in neuroinflammation and neurodegenerative disease research . This compound is offered as a high-purity chemical tool to further explore these and other biochemical pathways. Please Note: This product is intended for research purposes only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c17-15(18)23-11-7-5-10(6-8-11)20-16(22)21-14-9-19-13-4-2-1-3-12(13)14/h1-9,15,19H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWZNHJJLWSLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 4-(difluoromethoxy)aniline with isocyanates or carbamates in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Thiol or amine-substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea with urea derivatives containing indole and substituted phenyl groups. Key parameters include molecular features, substituent effects, and inferred biological implications.

Table 1: Structural and Molecular Comparison of Urea-Indole Derivatives

Compound Name Substituents on Phenyl Group Indole Modifications Molecular Formula Molecular Weight Key Functional Groups Potential Biological Implications Reference
Target Compound : this compound 4-(difluoromethoxy) None (free NH at indole N1) C₁₆H₁₂F₂N₃O₂ 316.29 Difluoromethoxy (electron-withdrawing), urea bridge Enhanced metabolic stability due to difluoromethoxy group; possible antimicrobial activity
1-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea 4-methoxy Methylation at indole N1 C₁₇H₁₇N₃O₂ 295.34 Methoxy (electron-donating), methylindole Reduced polarity vs. target compound; potential solubility limitations
1-(4-(Dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea 4-dimethylamino Ethyl group at indole N1 C₁₉H₂₂N₄O 322.40 Dimethylamino (strong electron-donating), ethylindole Increased basicity; potential for enhanced receptor binding
1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea 4-fluorophenyl (via pyrrolidinone) Ethyl linker to indole C₂₁H₂₁FN₄O₂ 380.40 Fluorophenyl, pyrrolidinone Halogen bonding potential; complex pharmacokinetics
1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea 4-methoxyphenethyl 1,2-dimethylindole + sulfonyl C₂₂H₂₇N₃O₄S 429.50 Sulfonyl (polar), methoxyphenethyl High molecular weight; possible CNS penetration challenges

Substituent Effects on Pharmacological Properties

  • Difluoromethoxy vs. Methoxy : The difluoromethoxy group in the target compound is a bioisostere of methoxy, offering improved metabolic stability by resisting oxidative demethylation. This substitution may enhance bioavailability compared to the methoxy analog (Table 1).
  • The target compound’s free NH group may favor interactions with enzymes or receptors requiring proton donation.
  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in increases electron density on the phenyl ring, which may enhance binding to hydrophobic pockets. In contrast, the difluoromethoxy group in the target compound introduces moderate electron withdrawal, possibly favoring interactions with polar residues.

Molecular Weight and Solubility Considerations

  • The target compound (MW 316.29) is smaller than derivatives with extended linkers (e.g., ), suggesting better membrane permeability.
  • Sulfonyl and pyrrolidinone-containing analogs (e.g., ) exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.

Research Findings and Inferred Activity

While direct biological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:

  • Antibacterial Activity : Chalcone-indole hybrids (e.g., ) and urea derivatives (e.g., ) show biofilm-inhibitory effects, suggesting the target compound may act on bacterial membrane proteins or nucleic acid synthesis.
  • Enzyme Inhibition : Urea bridges in similar compounds (e.g., ) often target kinases or proteases. The difluoromethoxy group’s stability could prolong inhibition duration.

Biological Activity

1-(4-(Difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of urea derivatives and is characterized by the presence of a difluoromethoxy group and an indole moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C16H13F2N3O2
  • Molecular Weight : Approximately 304.29 g/mol
  • CAS Number : 941902-16-5

Research indicates that this compound may exhibit inhibitory effects on specific enzymes or modulate receptor activities. Preliminary studies suggest it could act as an enzyme inhibitor, which is crucial for understanding its mechanism of action in various biological processes .

Inhibition Studies

The compound has shown potential in inhibiting several biological targets, particularly in cancer research. For instance, structural modifications of similar compounds have led to the identification of potent complement inhibitors, highlighting the significance of urea derivatives in therapeutic applications .

Structure-Activity Relationship (SAR)

The difluoromethoxy group significantly influences the electronic properties and reactivity of the compound, making it valuable for studying SAR. This feature allows researchers to optimize the compound's pharmacological properties through various modifications .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study utilizing a web server for predicting anticancer activity identified derivatives related to this compound as potential anticancer agents .
    • The compound's structural similarities with other urea derivatives suggest it may possess similar anticancer properties.
  • Kinase Inhibition :
    • Related compounds have been tested against various kinase panels, demonstrating selectivity towards specific targets like Akt. The structure of these compounds often plays a critical role in their inhibitory potency .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
1-(4-Methoxyphenyl)-3-(1H-indol-3-yl)ureaContains a methoxy group instead of difluoromethoxyAltered electronic properties
1-(4-Fluorophenyl)-3-(1H-indol-3-yl)ureaContains a single fluorine atomReduced electron-withdrawing effect
1-(4-Chlorophenyl)-3-(1H-indol-3-yl)ureaContains a chlorine atomDifferent reactivity profile

The uniqueness of this compound lies in its difluoromethoxy group, which enhances its potential as a lead compound for developing new therapeutic agents with improved efficacy against diseases such as cancer and inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-(difluoromethoxy)phenyl)-3-(1H-indol-3-yl)urea, and how do reaction parameters influence yield?

  • Answer : The compound can be synthesized via urea-forming reactions, such as coupling aryl isocyanates with amines or via carbamate intermediates. Key parameters include:

  • Catalyst selection : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate nucleophilic substitution in acetonitrile .
  • Temperature control : Reflux conditions (e.g., 65°C) to optimize reaction kinetics and minimize side products .
  • Purification : Sequential washing with hexane or recrystallization to isolate high-purity products .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm structure via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this urea derivative?

  • Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and urea NH signals (δ 8.5–10.0 ppm) to confirm regiochemistry .
  • HPLC-MS : Quantify purity (>95%) and detect molecular ions ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and difluoromethoxy C-F vibrations (~1100–1200 cm⁻¹) .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

  • Answer :

  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Kinase inhibition : Screen against tyrosine kinase targets (e.g., VEGFR, PDGFR) via fluorescence polarization assays .
  • Dose-response studies : Employ non-linear regression models (e.g., sigmoidal curves) to quantify efficacy .

Advanced Research Questions

Q. How can researchers optimize the structure-activity relationship (SAR) for enhanced target specificity?

  • Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding affinity to hydrophobic kinase pockets .
  • Bioisosteric replacement : Replace indole with benzimidazole to improve metabolic stability while retaining π-π stacking interactions .
  • Molecular docking : Use AutoDock Vina to predict binding poses against crystallographic kinase structures (e.g., PDB: 1T46) .

Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity?

  • Answer :

  • Free-energy perturbation (FEP) : Refine docking scores by simulating ligand-protein dynamics in explicit solvent .
  • Proteolysis studies : Validate target engagement via cellular thermal shift assays (CETSA) .
  • Meta-analysis : Cross-reference bioactivity data with ChEMBL or PubChem to identify outliers .

Q. What methodologies assess environmental persistence and ecotoxicological risks of this compound?

  • Answer :

  • Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and quantify degradation via LC-MS/MS .
  • Ecotoxicology : Test acute toxicity (LC₅₀) on Daphnia magna and algae, following OECD guidelines .
  • Bioaccumulation potential : Calculate logP values (e.g., 1.7–2.5) to estimate lipid solubility .

Q. How does X-ray crystallography elucidate binding interactions of this urea derivative?

  • Answer :

  • Co-crystallization : Soak protein crystals (e.g., kinases) with the compound and resolve structures at <2.5 Å resolution .
  • H-bond analysis : Identify critical interactions between urea NH and kinase backbone carbonyls (e.g., Glu883 in VEGFR2) .

Q. What statistical approaches are recommended for non-linear dose-response analysis?

  • Answer :

  • Four-parameter logistic model : Fit data using y=Min+MaxMin1+(xEC50)HillSlopey = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{x}{EC_{50}})^{-HillSlope}} .
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values using 10,000 iterations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.